molecular formula C9H14ClN3O5 B13417950 5-Amino-2'-deoxyuridine hcl

5-Amino-2'-deoxyuridine hcl

Cat. No.: B13417950
M. Wt: 279.68 g/mol
InChI Key: RGACLPLUQKOHFJ-VWZUFWLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2’-deoxyuridine hydrochloride is a nucleoside derivative, specifically a 5-modified pyrimidine nucleoside. It is an amino nucleoside, which means it contains an amino group attached to the nucleoside structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2’-deoxyuridine hydrochloride typically involves the modification of uridine. One common method is the introduction of an amino group at the 5-position of the uridine molecule. This can be achieved through various chemical reactions, including nucleophilic substitution and amination reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 5-Amino-2’-deoxyuridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2’-deoxyuridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro or hydroxylamine derivatives.

Scientific Research Applications

5-Amino-2’-deoxyuridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2’-deoxyuridine hydrochloride involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. The amino group at the 5-position allows for specific interactions with enzymes involved in DNA synthesis, such as DNA polymerases. This can lead to the formation of faulty DNA structures, inhibiting the replication of viruses or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2’-deoxyuridine hydrochloride is unique due to the presence of the amino group at the 5-position, which allows for specific interactions with DNA and enzymes. This makes it particularly useful in studies of DNA-protein interactions and in the development of targeted therapies .

Properties

Molecular Formula

C9H14ClN3O5

Molecular Weight

279.68 g/mol

IUPAC Name

5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C9H13N3O5.ClH/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3,10H2,(H,11,15,16);1H/t5-,6+,7+;/m0./s1

InChI Key

RGACLPLUQKOHFJ-VWZUFWLJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O.Cl

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.